1-Methyl-5-nitronaphthalene
Overview
Description
1-Methyl-5-nitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is a derivative of naphthalene, characterized by the presence of a methyl group at the first position and a nitro group at the fifth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitronaphthalene can be synthesized through the nitration of 1-methylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure higher yields and better control over reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitrating agents.
Major Products Formed:
Reduction: 1-Methyl-5-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-5-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitronaphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological macromolecules, potentially affecting cellular processes . The exact pathways and targets depend on the specific derivative and its chemical structure.
Comparison with Similar Compounds
1-Nitronaphthalene: Similar in structure but lacks the methyl group at the first position.
2-Methyl-1-nitronaphthalene: Similar but with the nitro group at a different position.
Uniqueness: The presence of the methyl group can affect the compound’s electronic properties and steric hindrance, leading to different reaction outcomes compared to its analogs .
Properties
IUPAC Name |
1-methyl-5-nitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSRALZFDNFXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238420 | |
Record name | 1-Methyl-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91137-27-8 | |
Record name | 5-Methyl-1-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091137278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91137-27-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-1-NITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQU0EI050 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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